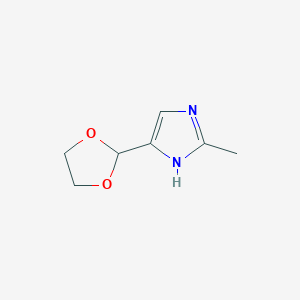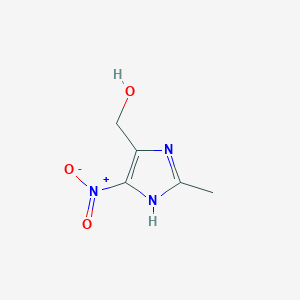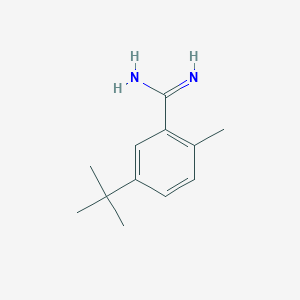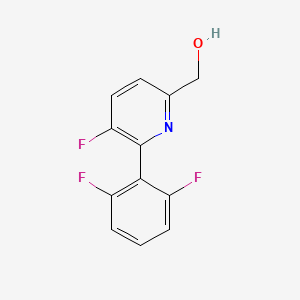
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is an organic compound that features both an imidazole ring and a dioxolane ring The imidazole ring is known for its presence in many biologically active molecules, while the dioxolane ring is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can yield dihydroimidazole derivatives.
Substitution: Halogenation can produce halogenated imidazole derivatives.
科学研究应用
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for metal complexes. Its imidazole ring is known to coordinate with metal ions, making it useful in bioinorganic chemistry.
Medicine
Medically, derivatives of this compound are investigated for their potential as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dioxolane ring can enhance biological activity.
Industry
In industry, this compound can be used in the production of polymers and as a stabilizer in various formulations. Its ability to form stable complexes with metals makes it valuable in materials science.
作用机制
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The dioxolane ring can enhance the compound’s stability and solubility, improving its overall efficacy.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: This compound also contains a dioxolane ring but differs in its aromatic aldehyde group.
2-Methylimidazole: Lacks the dioxolane ring but shares the imidazole core structure.
1,3-Dioxolane: Contains the dioxolane ring but lacks the imidazole structure.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is unique due to the combination of the imidazole and dioxolane rings in a single molecule
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
5-(1,3-dioxolan-2-yl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9) |
InChI 键 |
JXVFCUGWFIJYAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)



![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)








![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)
